4-butylpiperidine-2,6-dione
Description
Properties
CAS No. |
1340182-94-6 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
Structural Characterization and Stereochemical Considerations of 4 Butylpiperidine 2,6 Dione
Systematic Nomenclature and Connectivity
The structure of 4-butylpiperidine-2,6-dione is defined by a six-membered piperidine (B6355638) ring containing two carbonyl groups at positions 2 and 6, and a butyl group attached to the carbon at position 4. According to IUPAC nomenclature, the systematic name for this compound is This compound . The parent structure, piperidine-2,6-dione, is also commonly known as glutarimide (B196013). wikipedia.org
The connectivity of the molecule consists of a saturated heterocyclic ring of five carbon atoms and one nitrogen atom. The butyl substituent is a straight-chain alkyl group bonded to the C4 carbon of the ring. The atoms are connected by single bonds, with the exception of the carbon-oxygen double bonds of the two carbonyl groups.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Systematic Name | This compound |
| Common Name | 3-Butylglutarimide |
| Molecular Formula | C9H15NO2 |
| Molecular Weight | 169.22 g/mol |
| CAS Number | Not available |
Conformational Analysis of the Piperidine-2,6-dione Ring System
The piperidine-2,6-dione ring, like cyclohexane, is not planar and adopts puckered conformations to relieve ring strain. The most stable conformations are typically chair forms. However, the presence of the two carbonyl groups and the imide functionality can influence the ring's geometry, potentially leading to flattened chair or boat conformations under certain conditions.
For 4-substituted piperidines, the substituent can occupy either an axial or an equatorial position. Generally, the equatorial position is favored for bulky substituents to minimize steric hindrance. In the case of this compound, it is expected that the butyl group will predominantly occupy the equatorial position in the more stable chair conformation. This minimizes 1,3-diaxial interactions, which would occur if the butyl group were in the axial position. Studies on related 4-substituted piperidin-4-ones have shown a preference for a chair conformation with equatorial orientation of the substituents. researchgate.net
Stereoisomeric Possibilities and Chiral Center Implications at C4
The substitution of a butyl group at the C4 position of the piperidine-2,6-dione ring introduces a chiral center. The C4 carbon is bonded to four different groups: a hydrogen atom, the butyl group, and two different pathways around the ring to the nitrogen atom (-CH2-C(=O)-NH- and -C(=O)-NH-CH2-).
Consequently, this compound can exist as a pair of enantiomers: (R)-4-butylpiperidine-2,6-dione and (S)-4-butylpiperidine-2,6-dione. These stereoisomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The rules for assigning the R/S configuration are based on the Cahn-Ingold-Prelog priority rules. tru.ca
The presence of chirality means that the synthesis of this compound from achiral starting materials will result in a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers would require chiral resolution techniques. The biological activity of each enantiomer, if any, could differ significantly, as is common with chiral molecules.
Tautomeric Equilibrium of the Imide Functionality
The piperidine-2,6-dione ring contains an imide functional group, which has the potential to exhibit tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert. youtube.com For this compound, two primary forms of tautomerism can be considered: keto-enol and imide-isoimide tautomerism.
The keto-enol tautomerism would involve the conversion of one of the ketone groups to an enol form, resulting in a hydroxyl group and a carbon-carbon double bond within the ring. This would lead to the formation of a lactam-like structure.
The imide-isoimide tautomerism involves the migration of the imide proton from the nitrogen to one of the carbonyl oxygens, forming an isoimide (B1223178). This results in a hydroxyl group and a carbon-nitrogen double bond.
While theoretically possible, the diketo-imide form of glutarimide and its derivatives is generally the most stable and predominant tautomer in most conditions. wikipedia.org The equilibrium usually heavily favors the imide form. However, the position of the equilibrium can be influenced by factors such as solvent, temperature, and pH.
Table 2: Potential Tautomeric Forms of the Piperidine-2,6-dione Ring
| Tautomeric Form | Key Features | Stability |
| Diketone (Imide) | Two carbonyl groups (C=O) | Most stable |
| Keto-Enol | One carbonyl (C=O) and one enol (-C(OH)=C-) | Less stable |
| Di-enol | Two enol groups (-C(OH)=C-) | Least stable |
| Imide-Isoimide | One carbonyl (C=O) and one isoimide (-C(OH)=N-) | Less stable |
Advanced Synthetic Methodologies for 4 Butylpiperidine 2,6 Dione and Its Analogs
Historical and Modern Cyclization Strategies for Piperidine-2,6-dione Core Construction
The piperidine-2,6-dione scaffold, also known as the glutarimide (B196013) ring, is a privileged structure in medicinal chemistry. wikipedia.org Its synthesis has been approached from various angles, ranging from classical condensation reactions to modern metal-catalyzed cyclizations.
De Novo Synthesis via Glutaric Acid Derivatives and Amine Condensation
The most traditional and direct method for constructing the piperidine-2,6-dione core involves the condensation of glutaric acid or its more reactive derivatives, such as glutaric anhydride (B1165640), with ammonia (B1221849) or a primary amine. This de novo synthesis first forms a glutaramic acid intermediate, which subsequently undergoes cyclization via dehydration to form the imide ring.
Historically, this was achieved by heating glutaric acid with ammonia, followed by dehydration to close the ring. wikipedia.org Modern variations of this strategy employ coupling agents and specific reaction conditions to improve yields and purity. For instance, glutaric anhydride can be reacted with an amine in a solvent like toluene (B28343) at reflux. The resulting amic acid intermediate can then be cyclized by treatment with a dehydrating agent or a reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI) in a solvent such as chloroform. researchgate.net This two-step, one-pot procedure is highly efficient for generating N-substituted piperidine-2,6-diones. researchgate.net
Table 1: Representative Conditions for De Novo Synthesis
| Starting Materials | Reagents & Conditions | Intermediate | Product | Reference |
|---|---|---|---|---|
| Glutaric Anhydride, Aniline (B41778) Derivative | 1. Toluene, reflux, 2h 2. 1,1'-Carbonyldiimidazole (CDI), Chloroform, reflux, 14h | N-Aryl Glutaramic Acid | N-Aryl Piperidine-2,6-dione | researchgate.net |
| Glutaric Acid, Ammonia | Heating, followed by dehydration | Glutaramide | Piperidine-2,6-dione (Glutarimide) | wikipedia.org |
Intramolecular Ring-Closing Reactions
Intramolecular cyclization offers a powerful alternative for assembling the piperidine-2,6-dione ring from a linear precursor. mdpi.com These reactions form the heterocyclic ring within a single molecule, often providing excellent control over stereochemistry.
A prominent modern example is the Michael addition/intramolecular imidation cascade. researchgate.net This approach involves the reaction of α-substituted methyl acetates with acrylamides in the presence of a strong base like potassium tert-butoxide (KOtBu). The reaction proceeds through a Michael addition of the ester enolate to the acrylamide, followed by an intramolecular cyclization and imidation to furnish the substituted piperidine-2,6-dione. This transition-metal-free method is notable for its operational simplicity and wide functional group tolerance. researchgate.net
Other intramolecular strategies that can be conceptually applied include Ring-Closing Metathesis (RCM), which has been used extensively to form various heterocycles. orgsyn.orgthieme-connect.de In principle, a suitably designed acyclic diene precursor containing the necessary amide and ester functionalities could be cyclized using a ruthenium or molybdenum catalyst to form an unsaturated lactam, which could then be further processed to the desired dione (B5365651). Radical cyclizations have also been developed for piperidine (B6355638) synthesis and could be adapted for dione targets. mdpi.com
Table 2: Overview of Intramolecular Cyclization Strategies
| Strategy | Description | Key Features | Reference |
|---|---|---|---|
| Michael Addition/Imidation Cascade | Base-promoted reaction of an ester enolate with an acrylamide, followed by in-situ cyclization. | Transition-metal-free, operationally simple, good functional group tolerance. | researchgate.net |
| Ring-Closing Metathesis (RCM) | Metal-catalyzed cyclization of a diene to form a cyclic olefin. | Powerful for forming medium and large rings; requires a specific diene precursor. | orgsyn.orgthieme-connect.de |
| Radical Cyclization | Formation of a radical on a linear precursor that attacks an internal double or triple bond to close the ring. | Effective for producing various piperidines; requires specific radical precursors and initiators. | mdpi.com |
Intermolecular Cycloaddition and Annulation Approaches
Intermolecular reactions construct the piperidine ring by bringing together two or more separate components in a cycloaddition or annulation process. These methods are highly convergent and allow for significant structural diversity in the final products.
Strategies such as [4+2] and [5+1] annulations are common for building the piperidine skeleton. mdpi.comnih.gov For example, a [4+2] cycloaddition could involve the reaction of a 1-azadiene with an appropriate dienophile. Annulation approaches often involve the sequential formation of C-C and C-N bonds. Donohoe and colleagues reported a hydrogen-borrowing [5+1] annulation method for piperidine synthesis. mdpi.com While many of these methods directly yield piperidines or dihydropyridines, they can serve as precursors to the piperidine-2,6-dione core through subsequent oxidation steps. Gold-catalyzed annulation procedures have also been developed for the direct assembly of highly substituted piperidines from components like N-allenamides and alkene-tethered oxime ethers. ajchem-a.com
Table 3: Examples of Intermolecular Strategies for Ring Construction
| Strategy | Reactant Types | Description | Reference |
|---|---|---|---|
| [4+2] Annulation | Alkene, Bifunctional Reagent | Divergent intermolecular coupling to access N-heterocycles directly from olefins. | nih.gov |
| [5+1] Annulation | Amine, Aldehyde/Ketone | Condensation followed by reductive amination to form the piperidine ring. | mdpi.com |
| Gold-Catalyzed Annulation | N-Allenamides, Alkene-Tethered Oxime Ethers | Direct assembly of the piperidine ring catalyzed by a gold complex. | ajchem-a.com |
Introduction of the Butyl Moiety at the 4-Position
The synthesis of the specific target compound, 4-butylpiperidine-2,6-dione, requires the introduction of a butyl group at the C4 position. This can be achieved either by modifying a pre-formed piperidine-2,6-dione ring or by incorporating the butyl group into one of the starting materials before the cyclization step.
Alkylation and Functionalization of Pre-formed Piperidine-2,6-diones
One of the most straightforward methods for introducing the butyl group is through the direct alkylation of a piperidine-2,6-dione (glutarimide) precursor. The methylene (B1212753) protons at the C4 position are flanked by two electron-withdrawing carbonyl groups, making them acidic and susceptible to deprotonation by a strong base.
The general process involves treating piperidine-2,6-dione with a suitable non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to generate a carbanion (enolate) at the C4 position. This nucleophilic intermediate is then quenched with an electrophilic butyl source, typically butyl bromide or butyl iodide, to form the C-C bond and yield this compound. This strategy is analogous to the well-established alkylation of other active methylene compounds like malonic esters. While general alkylation procedures for piperidines are common, this specific application leverages the inherent reactivity of the glutarimide core. researchgate.net
Strategic Incorporation of Butyl Precursors in Cyclization
An alternative and highly efficient strategy involves using a starting material that already contains the butyl substituent. This approach builds the desired this compound in a more convergent fashion, incorporating the key structural element from the outset.
This methodology utilizes 3-butylglutaric acid or its anhydride as the starting material. The synthesis then proceeds via the condensation and cyclization pathways described in section 3.1.1. Reacting 3-butylglutaric anhydride with ammonia or a primary amine, followed by dehydration, directly yields the this compound ring system. This approach avoids the separate alkylation step and can be more atom-economical. The synthesis of other 4-substituted piperidine-2,6-diones, such as 4-phenylpiperidine-2,6-dione (B1266656), has been successfully demonstrated using this precursor-based strategy, highlighting its viability and effectiveness. nih.gov
Enantioselective and Diastereoselective Synthesis of Chiral this compound
The creation of specific stereoisomers of chiral piperidine-2,6-diones is critical, as biological activity is often dependent on the three-dimensional arrangement of the molecule. Enantioselective and diastereoselective syntheses are designed to produce a single desired stereoisomer, avoiding the need for separating complex mixtures.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. A notable strategy involves a Strecker-type amino acid synthesis where an aldehyde is reacted with a chiral auxiliary like (R)-2-phenylglycinol. nih.gov This method generates a mixture of diastereomers that can then be separated. nih.gov For certain alkylation reactions, the use of specialized chiral auxiliaries, such as SuperQuat oxazolidinones (4-substituted 5,5-dimethyloxazolidine-2-one), has been shown to provide optimal conditions where other auxiliaries yield poor results. nih.gov
Catalytic asymmetric methods are highly efficient as they use a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Several powerful catalytic methods have been developed for constructing chiral piperidine rings and related heterocyclic structures.
Aza-Prins Cyclization: This method builds the piperidine ring from readily available materials. nih.gov A synergistic Cu/Ir-catalyzed asymmetric allylation has been developed that enables excellent enantioselectivity in the initial step, leading to chiral piperidine-γ-butyrolactone bridged-heterocyclic products. nih.gov
Hetero-Diels-Alder Reaction: The [4+2]-cycloaddition of dienes with aldehydes is a powerful tool for creating six-membered rings. Highly acidic and confined imidodiphosphorimidates (IDPis) have been shown to be extremely effective Brønsted acid catalysts for these reactions, yielding enantiomerically enriched dihydropyrans, which are structurally related to piperidines. nih.gov
Chiral Lewis Acid Catalysis: Chiral oxazaborolidinium ions (COBIs) are strong Lewis acid catalysts that have been successfully applied to a wide variety of asymmetric transformations, including cycloadditions and nucleophilic additions to carbonyl compounds. sigmaaldrich.com Their high catalytic activity and stereoselectivity make them valuable tools for constructing complex chiral molecules. sigmaaldrich.com
Table 1: Overview of Asymmetric Synthesis Methods
| Method | Catalyst/Auxiliary Example | Key Transformation | Reference |
|---|---|---|---|
| Chiral Auxiliary | (R)-2-phenylglycinol | Strecker-type amino acid synthesis | nih.gov |
| Chiral Auxiliary | SuperQuat oxazolidinones | Asymmetric alkylation | nih.gov |
| Catalytic Asymmetric Cyclization | Synergistic Cu/Ir-catalyst | Aza-Prins cyclization | nih.gov |
| Catalytic Asymmetric Cycloaddition | Imidodiphosphorimidates (IDPis) | Hetero-Diels-Alder reaction | nih.gov |
| Chiral Lewis Acid Catalysis | Chiral Oxazaborolidinium Ions (COBIs) | Activation of carbonyl compounds for cycloadditions | sigmaaldrich.com |
When an enantioselective synthesis is not feasible, a racemic mixture (a 1:1 mixture of two enantiomers) may be produced. Resolution is the process of separating these enantiomers. One common strategy is to react the racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by standard laboratory techniques like chromatography or crystallization.
For instance, a synthetic route employing a chiral auxiliary like (R)-2-phenylglycinol can result in a mixture of diastereomers. nih.gov These diastereomers can then be efficiently separated using techniques such as medium pressure liquid chromatography (MPLC), allowing for the isolation of the individual stereochemically pure compounds. nih.gov
Sustainable and Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com This involves developing cleaner catalysts, using environmentally benign solvents, and minimizing waste.
A key goal of green chemistry is the development of catalysts that are efficient, reusable, and non-toxic. Recent advances have focused on moving away from stoichiometric reagents toward catalytic systems.
Surface Single-Atom Alloy (SSAA) Catalysts: A novel Ru1CoNP/HAP (ruthenium-cobalt nanoparticle on hydroxyapatite) catalyst has been developed for the synthesis of piperidine from the biomass-derived platform chemical furfural. nih.gov This presents a sustainable pathway from renewable feedstocks to valuable N-heterocycles under mild conditions. nih.gov
Heterogeneous Catalysts: The use of solid catalysts that can be easily filtered out of a reaction mixture simplifies purification and allows the catalyst to be reused. Montmorillonite K10, an inexpensive and non-toxic clay, has been reported as an efficient and recoverable catalyst for constructing N-S bonds in the synthesis of certain heterocyclic compounds, illustrating a principle applicable to piperidine synthesis. mdpi.com
Metal-Free Catalysis: To avoid issues with heavy metal contamination in final products, metal-free catalysts are highly desirable. Systems using hypervalent iodine (III) or molecular iodine have been developed as environmentally benign options for certain synthetic transformations. mdpi.com
Traditional organic synthesis often relies on large volumes of volatile and often toxic organic solvents. A major focus of green chemistry is to replace these with safer alternatives. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. youtube.com The development of synthetic methods that can be performed in water or in solvent-free conditions is a significant goal. mdpi.comyoutube.com
Waste minimization is achieved by designing reactions with high "atom economy," where most of the atoms from the reactants are incorporated into the final product. Catalytic processes are inherently waste-reducing compared to methods that use stoichiometric reagents. researchgate.net Furthermore, techniques like flow chemistry can minimize waste by optimizing reaction conditions to achieve higher yields and selectivity, reducing the formation of unwanted byproducts. mdpi.com
High-Throughput and Flow Chemistry Techniques for Scalable Synthesis
For the industrial production of piperidine-2,6-dione derivatives, scalability and efficiency are paramount. Flow chemistry has emerged as a powerful technology that offers significant advantages over traditional batch processing. durham.ac.ukthieme-connect.de In a flow system, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction conditions such as temperature, pressure, and residence time. mdpi.com
This continuous processing offers numerous benefits:
Enhanced Safety: Flow reactors handle only small volumes of reactive material at any given moment, significantly reducing the risks associated with highly exothermic or hazardous reactions compared to large-scale batch reactors. youtube.com
Improved Efficiency and Scalability: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, often leading to faster reactions and higher yields. durham.ac.uk Scaling up production is achieved by simply running the system for a longer duration, avoiding the complex re-optimization required when scaling up batch reactions. thieme-connect.de
Automation and Integration: Flow systems allow for the seamless integration of multiple synthetic steps. durham.ac.uk Intermediates can be generated and passed directly into the next reactor without the need for manual handling, isolation, or purification, streamlining the entire manufacturing process. mdpi.comnih.gov For example, a process can be designed with inline purification systems, such as cartridges containing solid-supported reagents or scavengers, to remove impurities from the flow stream before the next reaction step. youtube.comdurham.ac.uk
A case study on the synthesis of 1,2,3-triazole demonstrated how a multi-step process was successfully translated to a continuous flow system, using water as a solvent and overcoming challenges like blockages from solid byproducts by carefully tuning the reaction sequence and concentrations. youtube.com This highlights the potential of flow chemistry to create safer, more efficient, and environmentally friendly manufacturing processes for complex molecules. youtube.com
Table 2: Comparison of Batch vs. Flow Chemistry for Synthesis
| Feature | Batch Chemistry | Flow Chemistry | Reference |
|---|---|---|---|
| Process Type | Reactants are mixed in a vessel and reacted for a set time. | Reactants are continuously pumped through a reactor. | mdpi.com |
| Safety | Higher risk due to large volumes of hazardous materials. | Enhanced safety with small reaction volumes at any given time. | youtube.com |
| Heat & Mass Transfer | Often inefficient, can lead to temperature gradients and side reactions. | Superior control due to high surface-area-to-volume ratio. | durham.ac.uk |
| Scalability | Difficult; requires significant process redevelopment. | Straightforward; achieved by extending run time. | thieme-connect.de |
| Multi-step Synthesis | Requires isolation and purification of each intermediate. | Allows for integrated, automated sequences without isolation. | durham.ac.uknih.gov |
Chemical Reactivity and Transformation Pathways of 4 Butylpiperidine 2,6 Dione
Reactions Involving the Imide Functionality
The imide group, with its two carbonyl carbons and a nitrogen atom, is the primary site of reactivity in the 4-butylpiperidine-2,6-dione ring system. This functionality can undergo nucleophilic attack at the carbonyl carbons, reduction of the carbonyl groups, and functionalization at the nitrogen atom.
Nucleophilic Additions and Substitutions at Carbonyls
The carbonyl groups of the piperidine-2,6-dione ring are electrophilic and thus susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.com This reactivity is a cornerstone of organic chemistry, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. libretexts.orgyoutube.com The general mechanism involves the addition of a nucleophile to the carbonyl carbon, which results in a tetrahedral intermediate. masterorganicchemistry.com The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.
In the context of glutarimide (B196013) derivatives, nucleophilic attack can lead to either addition or substitution products. While aldehydes and ketones, which lack a good leaving group, typically undergo nucleophilic addition, carboxylic acid derivatives, including imides, can undergo nucleophilic acyl substitution. libretexts.org The presence of the nitrogen atom in the imide ring can influence the reactivity of the carbonyl groups.
The rate of nucleophilic addition is influenced by electronic and steric factors. masterorganicchemistry.com Electron-withdrawing groups adjacent to the carbonyl increase its electrophilicity and enhance the reaction rate, while electron-donating groups have the opposite effect. masterorganicchemistry.com The steric hindrance around the carbonyl group can also impede the approach of a nucleophile. masterorganicchemistry.com
Reduction Reactions (e.g., to piperidines or piperidinones)
The carbonyl groups of the imide functionality can be reduced to hydroxyl groups or methylene (B1212753) groups, leading to the formation of piperidinones or fully saturated piperidines. The electrolytic reduction of glutarimide and its derivatives has been studied, demonstrating a pathway to reduced forms of the piperidine (B6355638) ring. oup.com The specific products of the reduction depend on the reducing agent and the reaction conditions employed. For instance, strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing both carbonyl groups, while milder reagents may allow for the selective reduction of one carbonyl group.
N-Functionalization: Alkylation, Acylation, and Derivatization
The nitrogen atom of the imide in this compound is a site for various functionalization reactions, including alkylation and acylation. These reactions are crucial for the synthesis of a wide array of derivatives with diverse properties.
N-Alkylation: The imide nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents. nih.gov This reaction typically proceeds under basic conditions to deprotonate the imide nitrogen, forming a more nucleophilic anion that then reacts with the alkylating agent. The synthesis of N-alkylated glutarimide derivatives of lenalidomide (B1683929) has been explored as a strategy to modulate biological activity. nih.gov
N-Acylation: Acylation of the imide nitrogen introduces an acyl group, leading to the formation of N-acylglutarimides. These compounds have been identified as highly reactive precursors in N–C(O) bond cross-coupling reactions. acs.org The reactivity of N-acyl-glutarimides is attributed to the ground-state destabilization of the amide bond. acs.org N-acylation is a key step in various synthetic methodologies, including the Ugi/nucleophilic substitution/N-acylation sequence for the synthesis of pyrrolopiperazine-2,6-diones. nih.gov
Derivatization: A variety of other derivatizations at the nitrogen atom are possible. For example, N-heterocycle-glutarimide diads can be assembled via Rh(II)-catalyzed N–H insertion reactions using N-Boc-α-diazo glutarimide. beilstein-journals.org This method allows for the preparation of modified glutarimides with a range of aromatic and aliphatic NH-heterocycles. beilstein-journals.org
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base | N-Alkyl-4-butylpiperidine-2,6-dione |
| N-Acylation | Acyl chloride or anhydride (B1165640), Base | N-Acyl-4-butylpiperidine-2,6-dione |
| N-H Insertion | N-Boc-α-diazo glutarimide, Rh(II) catalyst | N-Heterocycle-glutarimide diad |
Reactivity at the Butyl Side Chain
The butyl side chain at the 4-position of the piperidine-2,6-dione ring offers additional sites for chemical modification, although it is generally less reactive than the imide functionality.
Remote Functionalization (e.g., C-H activation)
Remote C-H functionalization presents a modern and efficient strategy for modifying the butyl side chain without pre-functionalization. This approach involves the selective activation of a C-H bond at a position remote from the existing functional groups. While direct C-H activation on the butyl chain of this compound is not extensively documented, the principles of C-H activation are well-established for various heterocyclic systems. nih.gov These reactions often employ transition metal catalysts to achieve regioselectivity. For instance, dirhodium catalysts have been used for enantioselective C-H functionalization of glutarimide derivatives. acs.org Such methods could potentially be applied to selectively functionalize the butyl group, introducing new functional groups along the alkyl chain.
Reactions at the Piperidine Ring Carbons (excluding C4-butyl)
The primary sites of reactivity on the piperidine ring of this compound, aside from the C4 position bearing the butyl group, are the carbons adjacent to the carbonyl groups (α-carbons) and the carbonyl carbons themselves.
The hydrogen atoms on the carbons alpha to the two carbonyl groups (at C3 and C5) of this compound are acidic. This increased acidity, relative to a simple alkane, is due to the electron-withdrawing nature of the adjacent carbonyl groups, which stabilize the resulting conjugate base. nih.gov The removal of an α-proton by a suitable base leads to the formation of an enolate ion. This enolate is a key reactive intermediate, acting as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. nih.govmasterorganicchemistry.com
The formation of the enolate is a reversible process, and its position of equilibrium is dependent on the strength of the base used. Strong bases, such as lithium diisopropylamide (LDA), are capable of quantitatively converting the piperidine-2,6-dione into its corresponding enolate. researchgate.net Weaker bases, like alkoxides, will establish an equilibrium with a lower concentration of the enolate. nsf.gov
The enolate of this compound is a resonance-stabilized species, with the negative charge delocalized onto the oxygen atom. This delocalization contributes to its stability and influences its reactivity. As an ambident nucleophile, the enolate can react with electrophiles at either the α-carbon or the oxygen atom. Reactions with soft electrophiles, such as alkyl halides, typically occur at the carbon, leading to C-alkylation. In contrast, hard electrophiles, like silyl (B83357) halides, tend to react at the oxygen, resulting in the formation of a silyl enol ether. rsc.org
The presence of the butyl group at the C4 position does not significantly alter the fundamental enolate chemistry at C3 and C5, although it may exert some steric influence on the approach of reagents.
Table 1: Bases for Enolate Formation and Their Properties
| Base | pKa of Conjugate Acid | Solvent | Characteristics |
| Sodium Hydride (NaH) | >45 | THF, DMF | Strong, non-nucleophilic, heterogeneous reaction. researchgate.net |
| Lithium Diisopropylamide (LDA) | ~36 | THF, Diethyl ether | Strong, bulky, non-nucleophilic base, soluble. nih.govresearchgate.net |
| Sodium Amide (NaNH₂) | ~34 | Liquid Ammonia (B1221849) | Strong, non-nucleophilic base. researchgate.net |
| Sodium Ethoxide (NaOEt) | ~16 | Ethanol | Weaker base, establishes an equilibrium. nsf.gov |
This table presents common bases used for enolate formation and their general properties, which are applicable to the deprotonation of this compound.
The piperidine-2,6-dione ring can undergo nucleophilic attack at the carbonyl carbons, which can lead to ring-opening reactions. Strong nucleophiles, such as hydroxide (B78521) or alkoxides under forcing conditions (e.g., high temperature), can hydrolyze or alcoholyze the imide bonds, leading to the formation of substituted glutaric acid derivatives.
A notable reaction of related N-acyl-glutarimides is transamidation, where an amine attacks a carbonyl group, leading to the opening of the ring and subsequent formation of a new amide. nsf.govrsc.org This process is driven by the release of the strain in the glutarimide ring and the formation of a stable amide product. Mechanistic studies suggest that this reaction proceeds through a tetrahedral intermediate. rsc.org While this reaction is typically shown for N-acylated glutarimides, a similar pathway could be envisioned for this compound under appropriate conditions, particularly with primary or secondary amines at elevated temperatures.
Rearrangement reactions of the piperidine-2,6-dione skeleton itself are not commonly reported under typical laboratory conditions due to the relative stability of the six-membered ring. However, complex transformations can be initiated by the functional groups attached to the ring. For instance, in a different system, the reaction of quinaldine (B1664567) with a substituted benzoquinone led to a product that underwent ring expansion and contraction, indicating that complex rearrangements are possible under specific reaction conditions. nih.gov
Mechanistic Studies of Key Transformations
Understanding the mechanisms of the reactions of this compound is crucial for predicting its reactivity and controlling the outcome of its transformations.
The primary reactive intermediate in many reactions of this compound is the enolate ion , as discussed previously. Its structure, with delocalized negative charge, has been extensively studied for related ketone and imide systems.
In ring-opening reactions, such as the transamidation of N-acyl-glutarimides, a tetrahedral intermediate is a key species. nsf.govrsc.org This intermediate is formed by the nucleophilic addition of an amine to one of the carbonyl carbons of the glutarimide ring. The stability and subsequent breakdown of this tetrahedral intermediate determine the course of the reaction. The leaving group ability of the glutarimide anion is a significant factor in the forward reaction. rsc.org
In some complex reactions, more exotic intermediates such as bicyclic species have been proposed and in some cases isolated. For example, in a reaction involving a different heterocyclic system, a 2-azabicyclo[3.3.0]octa-2,7-diene-4,6-dione-N-oxide was identified as an intermediate. nih.govnih.gov While not directly involving this compound, this illustrates the potential for complex, multi-step pathways with transient intermediates.
The principles of kinetic and thermodynamic control are highly relevant to the enolate chemistry of this compound, particularly if the substitution pattern were to create two different enolizable protons with differing steric and electronic environments. In such cases, the choice of base, temperature, and reaction time can selectively favor the formation of either the kinetic or the thermodynamic enolate.
Kinetic Control : The use of a strong, sterically hindered base like LDA at low temperatures (e.g., -78 °C) typically leads to the formation of the kinetic enolate. This is the enolate formed by the removal of the more sterically accessible but less-substituted α-proton, as this process has a lower activation energy. youtube.comic.ac.uk
For this compound, the protons at C3 and C5 are chemically equivalent. However, if a substituent were introduced at C3, for example, the protons at C3 and C5 would become distinct, and the principles of kinetic versus thermodynamic control would become critical for regioselective functionalization.
In the context of ring-opening reactions, the thermodynamics of the process are often favorable due to the release of ring strain and the formation of stable products. Kinetic studies on the transamidation of N-acyl-glutarimides have shown that the reaction is influenced by the electronic nature of the substituents on the acyl group and the nucleophilicity of the incoming amine. nsf.govacs.org
Table 2: Factors Influencing Kinetic vs. Thermodynamic Enolate Formation
| Factor | Kinetic Control | Thermodynamic Control |
| Base | Strong, bulky (e.g., LDA) | Weaker, less hindered (e.g., NaOEt) or strong base used under equilibrating conditions |
| Temperature | Low (e.g., -78 °C) | Higher (e.g., room temperature or above) |
| Product | Less substituted, formed faster | More substituted, more stable |
This table summarizes the general conditions that favor the formation of kinetic versus thermodynamic enolates, which would be applicable to substituted derivatives of this compound.
Derivatization and Advanced Structural Modifications of 4 Butylpiperidine 2,6 Dione
Synthesis of N-Substituted 4-Butylpiperidine-2,6-dione Derivatives
The nitrogen atom of the piperidine-2,6-dione ring is a key site for derivatization, allowing for the introduction of a wide range of substituents. These N-substitutions can significantly alter the physicochemical properties of the parent molecule.
N-Alkylation:
The introduction of alkyl groups onto the nitrogen atom can be achieved through various methods. A common approach involves the reaction of this compound with an appropriate alkyl halide in the presence of a base. For instance, N-alkylation can be performed using sodium hydride in a suitable solvent like dimethylformamide (DMF) to deprotonate the imide nitrogen, followed by the addition of the alkyl halide.
A more contemporary method for N-alkylation involves a metallaphotoredox-catalyzed approach. This visible-light-induced, copper-catalyzed protocol allows for the coupling of N-nucleophiles with a diverse range of primary, secondary, and tertiary alkyl bromides. princeton.edu This method offers a valuable alternative to traditional SN2-type reactions, which can be challenging with sterically hindered alkyl halides. princeton.educaltech.edu
N-Arylation:
The synthesis of N-aryl derivatives of this compound can be accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for this transformation, typically employing a palladium catalyst and a suitable phosphine (B1218219) ligand to couple the piperidine-2,6-dione with an aryl halide.
Alternatively, copper-catalyzed N-arylation methods, such as the Ullmann condensation or the Chan-Lam coupling, can be utilized. The Chan-Lam reaction, for example, uses a copper catalyst to couple the N-nucleophile with an aryl boronic acid under mild conditions. These methods are often favored for their tolerance of a wide range of functional groups.
A study on the synthesis of novel 4-phenylpiperidine-2,6-dione (B1266656) derivatives as α1-adrenoceptor ligands demonstrated the successful N-substitution with an ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety. nih.gov In this work, the highest affinity values were observed in derivatives with a butyl connecting chain between the 4-phenylpiperidine-2,6-dione and the phenylpiperazinyl moieties. nih.gov This highlights the potential for creating structurally complex N-substituted derivatives of this compound with potential biological applications.
Table 1: Examples of N-Substituted Piperidine-2,6-dione Derivatives and Synthetic Methods
| Derivative Type | General Structure | Synthetic Method | Key Reagents |
|---|---|---|---|
| N-Alkyl | N-R (R=alkyl) | N-Alkylation | Alkyl halide, Base (e.g., NaH) |
| N-Aryl | N-Ar (Ar=aryl) | Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, Ligand |
| N-Aryl | N-Ar (Ar=aryl) | Chan-Lam Coupling | Aryl boronic acid, Copper catalyst |
| N-Piperazinylalkyl | N-(CH2)n-Piperazine-Ar | N-Alkylation | ω-haloalkyl-piperazine, Base |
Functionalization at the 4-Position (beyond the butyl group)
While the butyl group at the 4-position provides a lipophilic character to the molecule, further functionalization at this site can lead to derivatives with novel properties. This can be achieved either by modifying the existing butyl group or by constructing the piperidine-2,6-dione ring with a pre-functionalized side chain.
One potential strategy for modifying the butyl group is through selective oxidation or hydroxylation. For instance, catalytic methods for the hydroxylation of sterically congested primary C-H bonds could potentially be applied to introduce a hydroxyl group on the terminal carbon of the butyl chain.
A more versatile approach to achieve functionalization at the C4 position is through annulation reactions that build a new ring onto the existing piperidine-2,6-dione scaffold. An important example is the aza-Robinson annulation.
Annulation and Construction of Fused Heterocyclic Systems
The piperidine-2,6-dione moiety can serve as a building block for the synthesis of more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in this regard.
Aza-Robinson Annulation:
A notable example is the aza-Robinson annulation, which has been successfully applied to glutarimide (B196013) (the parent piperidine-2,6-dione) to construct fused bicyclic amides. nih.gov This two-step process begins with a NaOEt-catalyzed conjugate addition of the cyclic imide to a vinyl ketone, such as methyl vinyl ketone (MVK). This is followed by a TfOH-mediated intramolecular aldol (B89426) condensation to yield densely functionalized fused bicyclic amides. nih.gov This strategy could be extended to this compound to create novel fused systems with the butyl group at a bridgehead position. The resulting bicyclic structures could serve as precursors for the synthesis of quinolizidine (B1214090) alkaloids and related compounds. nih.govnih.gov
The Robinson annulation itself is a well-established method for forming a six-membered ring by combining a Michael addition with an intramolecular aldol condensation. juniperpublishers.com The application of this reaction to a 4-substituted piperidine-2,6-dione would lead to a tricyclic system.
The synthesis of quinolizidine derivatives, a class of alkaloids with a fused bicyclic structure, can be achieved from piperidine (B6355638) precursors. nih.govntu.edu.sg An intramolecular tandem Michael reaction has been developed for the construction of simple indolizidine and quinolizidine derivatives on a solid support. nih.gov
Table 2: Annulation Reactions for the Synthesis of Fused Heterocyclic Systems
| Annulation Reaction | Starting Materials | Key Intermediates | Fused System |
|---|---|---|---|
| Aza-Robinson Annulation | This compound, Methyl Vinyl Ketone | Michael Adduct | Fused Bicyclic Amide |
| Robinson Annulation | This compound, α,β-Unsaturated Ketone | Diketone | Fused Tricyclic System |
Preparation of Conjugates and Hybrid Molecules Featuring the this compound Scaffold
The this compound scaffold can be incorporated into larger molecules to create conjugates and hybrid compounds. This strategy aims to combine the properties of the piperidine-2,6-dione core with those of another pharmacophore or a targeting moiety.
The synthesis of such conjugates typically involves linking the this compound, often through its nitrogen atom, to another molecule via a suitable linker. For example, a facile and efficient route has been developed for the synthesis of N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates via a post-Ugi cascade reaction. nih.gov This approach could be adapted to create conjugates with the this compound scaffold.
The piperidine-2,6-dione moiety is a recognized scaffold in the design of anticancer agents. researchgate.net By creating hybrid molecules that combine this scaffold with other anticancer agents or with molecules that target specific cellular pathways, it may be possible to develop novel therapeutic agents with enhanced efficacy or a more desirable pharmacological profile.
The design of hybrid molecules is a growing area in medicinal chemistry, with the aim of developing compounds that can interact with multiple biological targets. The this compound core, with its potential for derivatization at both the nitrogen and the 4-position, represents a valuable building block for the construction of such hybrid molecules.
Theoretical and Computational Chemistry Studies on 4 Butylpiperidine 2,6 Dione
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a cornerstone in elucidating the electronic structure of 4-butylpiperidine-2,6-dione. These calculations provide a detailed picture of the electron distribution and the energies of the molecular orbitals.
A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. schrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. researchgate.net
Table 1: Illustrative Quantum Chemical Descriptors for this compound
| Parameter | Illustrative Value | Description |
| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Energy difference between HOMO and LUMO |
| Ionization Potential (I) | 6.5 eV | The minimum energy required to remove an electron |
| Electron Affinity (A) | 0.8 eV | The energy released when an electron is added |
| Electronegativity (χ) | 3.65 eV | The tendency of the molecule to attract electrons |
| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron distribution |
| Chemical Softness (S) | 0.35 eV⁻¹ | The reciprocal of chemical hardness, indicating reactivity |
Note: These values are illustrative and based on typical DFT calculations for similar organic molecules. Actual values may vary depending on the level of theory and basis set used.
Conformational Analysis and Energy Landscapes via Computational Methods
The piperidine-2,6-dione ring can adopt several conformations, with the most common being the chair, boat, and twist-boat forms. The presence of the butyl substituent at the C4 position significantly influences the conformational preferences of the molecule.
Computational methods, such as molecular mechanics and DFT, can be employed to explore the potential energy surface of this compound and identify the most stable conformers. nih.gov For a 4-substituted piperidine (B6355638) ring, the substituent can be in either an axial or an equatorial position. Generally, bulky substituents like the butyl group prefer the equatorial position to minimize steric hindrance. researchgate.net
The energy landscape would reveal the relative energies of these conformers and the energy barriers for interconversion between them. The global minimum on this landscape would correspond to the most stable conformation, which is predicted to be the chair form with the butyl group in the equatorial position. Other conformations, such as the axial-chair or various boat conformations, would be higher in energy.
Table 2: Illustrative Relative Energies of this compound Conformers
| Conformer | Butyl Group Position | Illustrative Relative Energy (kcal/mol) |
| Chair | Equatorial | 0.0 (Global Minimum) |
| Chair | Axial | 2.5 |
| Twist-Boat | - | 5.0 |
| Boat | - | 6.5 |
Note: These are illustrative energy values. The actual energy differences depend on the computational method and solvent environment.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization. diva-portal.orgresearchgate.net
NMR Spectroscopy: The chemical shifts (δ) in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. For this compound, the calculations would predict distinct signals for the protons and carbons of the butyl chain and the piperidine ring. The predicted shifts would be sensitive to the molecule's conformation. researchgate.net
IR Spectroscopy: The vibrational frequencies and intensities of the infrared spectrum can be computed to identify the characteristic functional groups. For this molecule, strong absorption bands corresponding to the C=O stretching of the dione (B5365651) functionality and the N-H stretching of the imide group would be predicted. The C-H stretching and bending vibrations of the butyl group and the piperidine ring would also be present.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra. The HOMO-LUMO gap is directly related to the electronic transitions. schrodinger.com For this compound, the main absorption is expected in the UV region, corresponding to n → π* transitions of the carbonyl groups.
Table 3: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Illustrative Predicted Value |
| ¹³C NMR | Carbonyl (C=O) Chemical Shift | 170-175 ppm |
| ¹H NMR | N-H Proton Chemical Shift | 7.5-8.5 ppm |
| IR | C=O Stretching Frequency | 1680-1720 cm⁻¹ |
| IR | N-H Stretching Frequency | 3200-3300 cm⁻¹ |
| UV-Vis | λ_max (n → π*) | ~220 nm |
Note: These are illustrative values. Experimental values can be influenced by solvent and concentration.
Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. rsc.orgrsc.org For this compound, several reactions could be studied, such as its synthesis or its degradation pathways.
Table 4: Illustrative Energy Profile for a Hypothetical Reaction Step of this compound
| Species | Illustrative Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.0 |
| Intermediate | -5.0 |
| Product | -20.0 |
Note: This table represents a hypothetical single step in a reaction mechanism.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations can provide a dynamic picture of this compound in different environments, particularly in solution. rsc.orgnih.gov MD simulations model the movement of atoms over time, taking into account intermolecular forces between the solute and solvent molecules.
By performing MD simulations in various solvents (e.g., water, ethanol, chloroform), one can study:
Solvation Structure: How solvent molecules arrange around the this compound molecule. The polar carbonyl and N-H groups are expected to form hydrogen bonds with protic solvents like water, while the nonpolar butyl group will have hydrophobic interactions.
Conformational Dynamics: How the molecule's conformation changes over time in solution. The presence of solvent can influence the relative stability of different conformers.
Intermolecular Interactions: The nature and strength of interactions between multiple this compound molecules, which can lead to aggregation or self-assembly.
Analysis of the radial distribution functions from MD simulations would quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute.
Prediction of Reactivity and Regioselectivity
Computational methods can predict the reactivity of different sites within the this compound molecule and the regioselectivity of its reactions. nih.govnih.gov
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically around the carbonyl oxygens) are susceptible to electrophilic attack, while regions of positive potential (around the N-H proton and hydrogens of the butyl group) are prone to nucleophilic attack. researchgate.net
Fukui Functions: These are another set of reactivity descriptors derived from DFT that can more quantitatively predict the sites for nucleophilic, electrophilic, and radical attack.
For this compound, the carbonyl carbons are the most likely sites for nucleophilic attack. The N-H proton is the most acidic proton, and its deprotonation would generate a nucleophilic nitrogen atom. The α-carbons to the carbonyl groups also have acidic protons and can be involved in enolate formation. The butyl group is generally unreactive under mild conditions.
Advanced Analytical Methodologies for 4 Butylpiperidine 2,6 Dione Characterization
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopy is fundamental to piecing together the molecular puzzle of 4-butylpiperidine-2,6-dione. These methods provide detailed information about the compound's atomic connectivity, functional groups, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. nih.gov One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information on the number and types of protons and carbons in the molecule.
For a more in-depth analysis, two-dimensional (2D) NMR techniques are employed. nih.gov These include:
COSY (Correlation Spectroscopy): Establishes proton-proton coupling relationships, helping to identify adjacent protons within the butyl chain and the piperidine (B6355638) ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the connectivity between the butyl group and the piperidine ring, as well as the positions of the carbonyl groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the conformation and stereochemistry of the molecule. nih.gov
Solid-State NMR (ssNMR) can be utilized to study the compound in its solid form, providing insights into its crystalline structure and polymorphism. Variable Temperature (VT) NMR studies can reveal information about dynamic processes, such as ring inversion or restricted bond rotation, by observing changes in the NMR spectrum as a function of temperature.
Expected ¹H and ¹³C NMR Data for this compound:
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Butyl-CH₃ | ~0.9 | ~14 |
| Butyl-CH₂ | ~1.3 | ~22-23 |
| Butyl-CH₂ | ~1.4 | ~28-30 |
| Butyl-CH₂ | ~1.5 | ~35-37 |
| Piperidine-CH (C4) | ~2.5 | ~40-45 |
| Piperidine-CH₂ (C3, C5) | ~2.7 | ~30-35 |
| Piperidine-C=O (C2, C6) | - | ~170-175 |
| Piperidine-NH | ~8.0 (broad) | - |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the this compound molecule with high precision, allowing for the determination of its elemental composition. chemicalbook.com This is a crucial step in confirming the molecular formula of a newly synthesized compound.
Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used for this purpose. The fragmentation pattern observed in the mass spectrum offers valuable structural information. For this compound, the fragmentation is likely to initiate from the glutarimide (B196013) ring and the butyl side chain.
Plausible Fragmentation Pathways:
Loss of the butyl group: A primary fragmentation would be the cleavage of the bond between the butyl group and the piperidine ring, resulting in a prominent peak corresponding to the piperidine-2,6-dione cation.
Ring opening and subsequent fragmentation: The piperidine-2,6-dione ring can undergo cleavage, leading to the loss of carbon monoxide (CO) or other small neutral molecules.
McLafferty rearrangement: If applicable, this rearrangement could occur within the butyl side chain.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. nih.gov
Characteristic Vibrational Frequencies:
N-H stretching: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ in the FT-IR spectrum, corresponding to the stretching vibration of the amine proton in the imide group.
C-H stretching: Absorptions in the 2850-3000 cm⁻¹ range are indicative of the C-H bonds in the butyl group and the piperidine ring.
C=O stretching: Two strong absorption bands are anticipated in the region of 1650-1750 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the two carbonyl groups in the dione (B5365651) functionality. These are often the most intense peaks in the IR spectrum.
C-N stretching: This vibration typically appears in the 1100-1300 cm⁻¹ region.
Since this compound possesses a chiral center at the C4 position, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the stereochemical assignment of these enantiomers.
These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. The resulting spectra, often referred to as Cotton effects, are unique for each enantiomer and can be used to determine the absolute configuration of a chiral molecule, often through comparison with theoretical calculations or empirical rules.
X-ray Crystallography for Solid-State Molecular Structure Determination
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. chemicalbook.com This technique can precisely determine bond lengths, bond angles, and the absolute configuration of the chiral center in this compound. The resulting crystal structure would reveal the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the butyl substituent. This information is invaluable for understanding the molecule's physical properties and its interactions in a biological context.
Hypothetical Crystallographic Data Table for this compound:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| R-factor (%) | Value |
Note: The values in this table are hypothetical and would need to be determined experimentally.
Chromatographic Techniques for Purity Assessment and Isomeric Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating its potential isomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity determination. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing the purity of a sample. The presence of impurities would be indicated by additional peaks in the chromatogram.
Chiral HPLC: For the separation of the enantiomers of this compound, chiral HPLC is the method of choice. epa.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for the determination of the enantiomeric excess (ee) of a sample.
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), can also be used for purity analysis, particularly for assessing volatile impurities. Derivatization of the molecule may be necessary to improve its volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC), including Chiral HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. It allows for the separation, identification, and quantification of the compound in a given sample.
Given that this compound possesses a chiral center at the 4-position of the piperidine ring, the separation of its enantiomers is of significant interest. Chiral HPLC is the premier method for achieving this separation. Research on analogous piperidine-2,6-dione structures has demonstrated successful chiral resolutions using various chiral stationary phases (CSPs).
For instance, studies on piperidine-2,6-dione analogues have successfully employed polysaccharide-based CSPs, such as amylose (B160209) and cellulose (B213188) derivatives, to achieve enantiomeric separation. nih.gov Columns like Chiralpak IA and Chiralpak IB have proven effective in resolving racemic mixtures of similar compounds. nih.gov The choice of mobile phase is critical for optimal separation. Non-conventional mobile phases, including mixtures of methyl-tert-butyl ether and tetrahydrofuran (B95107) (THF), as well as pure dichloromethane (B109758) or acetonitrile, have been utilized. nih.gov
Another effective CSP for the chiral resolution of piperidine-2,6-dione drugs is the Kromasil CHI-DMB. nih.gov For analogues like aminoglutethimide (B1683760) and its derivatives, baseline separation has been achieved using a normal phase mode with a mobile phase consisting of hexane (B92381) and dioxane. nih.govresearchgate.net The chiral recognition mechanisms in these separations are thought to involve hydrogen bonding and π-π interactions between the analyte and the CSP. nih.gov
The following interactive data table summarizes typical HPLC conditions used for the chiral separation of piperidine-2,6-dione analogues, which can be adapted for this compound.
| Chiral Stationary Phase | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Chiralpak IA | Methyl-tert-butyl ether-THF (90:10) | 1.0 | 254 | nih.gov |
| Chiralpak IA | 100% Dichloromethane | 1.0 | 254 | nih.gov |
| Chiralpak IA | 100% Acetonitrile | 1.0 | 254 | nih.gov |
| Kromasil CHI-DMB | Hexane-Dioxane (90:10) | Not Specified | Not Specified | nih.govresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, with its polar imide functional group, is not inherently volatile. Therefore, a derivatization step is necessary to convert it into a more volatile form suitable for GC-MS analysis.
A common derivatization strategy for compounds containing N-H bonds, such as the imide in this compound, is silylation. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic proton on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group. This derivatization reduces the polarity and increases the volatility of the molecule.
Once derivatized, the resulting volatile compound can be introduced into the GC-MS system. The gas chromatograph separates the derivative from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The separated component then enters the mass spectrometer, which provides a mass spectrum that can be used for structural elucidation and confirmation of the compound's identity. The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the derivatized molecule.
While specific GC-MS studies on this compound are not widely published, the general methodology for the analysis of piperidine-2,6-dione derivatives involves such derivatization steps to enable their analysis by GC-MS.
Hyphenated Techniques (e.g., LC-NMR) for Complex Mixture Analysis
The analysis of this compound in complex matrices, such as biological fluids or reaction mixtures, often requires the use of hyphenated techniques that couple the separation power of chromatography with the detailed structural information provided by spectroscopy. Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a prime example of such a powerful combination.
LC-NMR allows for the direct and unambiguous structural elucidation of components as they are separated by the HPLC system. This is particularly advantageous for distinguishing between isomers that may have identical mass spectra. There are several modes of operation for LC-NMR:
On-flow LC-NMR: In this mode, the eluent from the HPLC column flows continuously through the NMR flow cell, and NMR spectra are acquired in real-time. This method is suitable for relatively concentrated samples.
Stopped-flow LC-NMR: When a peak of interest is detected, the HPLC flow is temporarily stopped, and the analyte is held within the NMR flow cell for an extended period. This allows for the acquisition of more detailed one-dimensional and two-dimensional NMR spectra, significantly enhancing structural elucidation.
Offline LC-NMR: In this approach, fractions corresponding to specific peaks are collected from the HPLC system. The solvent is then evaporated, and the isolated compound is redissolved in a deuterated solvent for conventional NMR analysis. This method provides the highest quality NMR data and is particularly useful for very low concentration samples.
The integration of a mass spectrometer into an LC-NMR system (LC-MS-NMR) provides a third dimension of data, combining separation with both mass and nuclear magnetic resonance information. This tripartite system is exceptionally powerful for the characterization of unknown compounds in complex mixtures. For instance, it can be invaluable in metabolite identification studies, where the core structure of this compound might be modified. While NMR spectroscopy is inherently less sensitive than mass spectrometry, advancements in high-field magnets and cryogenic probes have significantly improved the practicality of LC-NMR for the analysis of trace components. mdpi.com
Applications of 4 Butylpiperidine 2,6 Dione in Chemical Synthesis and Materials Science
Role as a Key Synthetic Intermediate or Building Block in Complex Chemical Syntheses
The piperidine-2,6-dione ring system serves as a versatile foundation for the synthesis of more complex molecular architectures. The synthesis of piperidine-2,6-dione derivatives can be achieved through various methods, including the reaction of glutaric anhydride (B1165640) with an appropriate amine. researchgate.net For instance, a general synthesis involves reacting a corresponding aniline (B41778) derivative with glutaric anhydride in toluene (B28343), followed by cyclization. researchgate.net This approach could be adapted for the synthesis of N-substituted 4-butylpiperidine-2,6-diones.
While specific examples detailing the use of 4-butylpiperidine-2,6-dione as a key intermediate in the synthesis of complex, non-pharmaceutical molecules are not extensively documented in publicly available literature, the reactivity of the piperidine-2,6-dione core suggests its potential. The presence of the butyl group at the 4-position can influence the solubility and steric environment of the molecule, which can be advantageous in certain synthetic transformations. The general reactivity of piperidinediones makes them useful intermediates for creating substituted piperidines through reduction processes. dtic.mil
A facile and practical approach for constructing α-substituted and α,α-/α,β-disubstituted piperidine-2,6-diones from methyl acetates and acrylamides has been developed, highlighting the accessibility of this class of compounds for further synthetic elaboration. researchgate.net This method's operational simplicity and tolerance for various functional groups could potentially be applied to syntheses involving this compound as a starting material or target.
Utilization in Catalyst Design and Ligand Synthesis
Piperidine (B6355638) derivatives have been successfully employed as ligands in transition metal catalysis. For example, piperidine and its derivatives can act as ancillary ligands in ruthenium complexes used for ring-opening metathesis polymerization. iaea.org The nitrogen atom of the piperidine ring can coordinate to a metal center, and the substituents on the ring can be modified to fine-tune the steric and electronic properties of the resulting catalyst.
In this context, this compound could serve as a precursor for the synthesis of novel ligands. The carbonyl groups of the dione (B5365651) moiety offer sites for further functionalization, allowing for the introduction of additional coordinating groups. While direct studies on the use of this compound in catalyst design are not prominent, research on related structures provides a basis for its potential. For instance, piperazine-based ligands, which share a six-membered heterocyclic structure, have been extensively used in catalysis. rsc.org Furthermore, a range of ligands based on 2-(aminomethyl)piperidine (B33004) have been complexed to various metal centers for use in polymerization catalysis. rsc.org This suggests that with appropriate synthetic modifications, this compound could be converted into a valuable ligand for various catalytic applications. The synthesis of aminoethyl-substituted piperidine derivatives as ligands has also been reported, demonstrating a pathway to functionalize the piperidine core for metal coordination. nih.gov
Integration into Polymeric Structures and Advanced Organic Materials
The incorporation of specific small molecules into polymeric structures can impart desired properties to the resulting materials. While there is no direct evidence of this compound being integrated into polymers, the concept is plausible. The functional groups on the piperidinedione ring could be used for polymerization reactions. For instance, the nitrogen atom could be part of a polyamide or other nitrogen-containing polymer backbone.
Adamantane, a rigid hydrocarbon, has been used in the development of polymeric materials. wikipedia.org The rigid and defined structure of the piperidinedione ring could similarly be used to create polymers with specific conformational properties. Although not directly related, the study of coordination polymers built from dipyridone ligands showcases how cyclic dione structures can be used to form extended networks, indicating the potential for piperidinediones in materials science.
Applications in Supramolecular Chemistry and Non-Covalent Interactions
The piperidine-2,6-dione moiety possesses functional groups, namely the two carbonyl groups and the N-H group, that are capable of participating in hydrogen bonding. These interactions are fundamental to the field of supramolecular chemistry, which involves the assembly of molecules into larger, ordered structures through non-covalent forces.
The crystal structures of simple heterocyclic molecules like piperazine (B1678402) and morpholine (B109124) are characterized by networks of N-H···N or N-H···O hydrogen bonds, respectively, which dictate their solid-state packing. ed.ac.uk Similarly, the crystal structure of a dichlorinated piperidine-dione derivative reveals a three-dimensional supramolecular arrangement held together by C-H···O and C-H···Cl hydrogen bonds. researchgate.net The dimensionality of these hydrogen bond networks can significantly influence the physical properties of the crystalline material. nih.gov
Table 1: Potential Non-Covalent Interactions Involving this compound
| Interacting Group on this compound | Potential Hydrogen Bonding Partner | Type of Interaction |
| N-H (imide) | Carbonyl Oxygen (of another molecule) | Hydrogen Bond Donor |
| C=O (carbonyl) | N-H (of another molecule) | Hydrogen Bond Acceptor |
| C-H (on butyl chain or ring) | Oxygen or other electronegative atom | Weak Hydrogen Bond |
Precursor Development for Advanced Organic Electronic Materials
Organic electronic materials are at the forefront of research for applications in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net The development of novel organic semiconductors is crucial for advancing this field. sigmaaldrich.com Often, these materials are based on π-conjugated systems.
While this compound itself is not a conjugated molecule, it could serve as a precursor or a building block for the synthesis of more complex, electronically active materials. The chemical modification of the piperidinedione core could introduce aromatic or other unsaturated moieties, thereby creating a conjugated system. For instance, a related compound, thieno[3,2-c]pyridine-4,6-dione, has been incorporated into a bisisoindigo derivative for use in organic field-effect transistors. rsc.orgresearchgate.net This demonstrates that heterocyclic dione structures can be valuable components in the design of high-performance organic semiconductors.
The development of precursor inks for the deposition of electronic materials is an active area of research. researchgate.net Small molecules that can be processed from solution and then converted into the active semiconductor layer are highly desirable. rsc.org It is conceivable that a suitably functionalized this compound derivative could be designed for such a purpose.
Future Research Directions and Unaddressed Challenges in 4 Butylpiperidine 2,6 Dione Chemistry
Exploration of Novel and Highly Efficient Synthetic Routes
The development of sustainable and efficient methods for synthesizing chemical compounds is a primary focus of modern chemistry. numberanalytics.com For 4-butylpiperidine-2,6-dione, while classical methods exist, such as the reaction of a corresponding aniline (B41778) derivative with glutaric anhydride (B1165640) followed by cyclization, there is a need for more innovative and greener alternatives. researchgate.net Future research should focus on developing novel synthetic pathways that offer higher yields, are more environmentally friendly, and can be easily scaled up. ijpsjournal.comnumberanalytics.com
Promising areas for exploration include the use of catalytic reactions, microwave-assisted synthesis, and flow chemistry. numberanalytics.comnih.gov Catalytic methods, particularly those using transition metals, could provide more direct and atom-economical routes to the desired product. numberanalytics.com Microwave-assisted synthesis has the potential to significantly reduce reaction times and improve energy efficiency. nih.gov Furthermore, developing a continuous flow process for the synthesis of piperidine (B6355638) derivatives could offer enhanced control over reaction conditions and facilitate large-scale production. nih.gov
Table 1: Potential Future Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Catalytic Cyclization | Higher efficiency and selectivity, potential for asymmetric synthesis. numberanalytics.com | Catalyst design, optimization of reaction conditions, substrate scope. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. numberanalytics.comnih.gov | Scale-up limitations, precise temperature control. |
| Flow Chemistry | Enhanced safety, improved process control, easy scalability. numberanalytics.comnih.gov | High initial investment, potential for clogging, optimization of flow parameters. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. ijpsjournal.comnih.gov | Enzyme discovery and engineering, limited substrate scope. |
Discovery of Undiscovered Reactivity Profiles and Selectivities
The known reactivity of the this compound core primarily involves modifications at the nitrogen atom and the activated methylene (B1212753) group at the 4-position. However, the full reactive potential of this scaffold is yet to be unlocked. Future research should aim to uncover new reactivity patterns and selective transformations. A deeper understanding of the electronic and steric properties of the molecule will be key to this endeavor. numberanalytics.com
One area of significant interest is the selective functionalization of the C-C and C-N bonds within the glutarimide (B196013) ring. acs.orgacs.org For instance, developing methods for the selective reduction of one of the carbonyl groups could lead to novel hydroxylated piperidine structures. Additionally, exploring the reactivity of the butyl side chain, such as through selective C-H activation, could open up new avenues for derivatization. The study of how different electrophiles react with various positions on the proteome could provide insights into designing probes for specific enzymes. nih.gov
Development of Advanced Functionalization Strategies for Tailored Properties
The ability to precisely modify the structure of this compound is crucial for fine-tuning its properties for specific applications, including in materials science and medicinal chemistry. numberanalytics.commsesupplies.com Future work should concentrate on creating advanced functionalization strategies that allow for the introduction of diverse chemical groups at specific points on the molecule.
Late-stage functionalization is a particularly important area of focus. This would allow for the modification of complex molecules containing the this compound core in the final steps of a synthesis, enabling the rapid generation of analog libraries for screening. ajchem-a.com For example, developing new cross-coupling reactions for N-acyl-glutarimides could expand the range of accessible derivatives. acs.orgacs.org Furthermore, the synthesis of novel glutarimide ligands for proteins like Cereblon (CRBN) could lead to the development of new therapeutic agents. nih.gov
Integration into Emerging Chemical Technologies and Platforms
To maximize its utility, this compound should be integrated into modern chemical technologies. Moving beyond traditional batch synthesis, its application in areas like automated synthesis and high-throughput screening platforms should be a priority. numberanalytics.com
The use of flow chemistry, for instance, has been shown to be effective for the synthesis of other complex piperidine derivatives and could be adapted for this compound. nih.gov This would not only improve efficiency but also enhance safety and scalability. Furthermore, incorporating this compound into platforms for biological screening, such as those used for discovering new antipsychotics or treatments for sickle cell disease, could accelerate the identification of new lead compounds. nih.govacs.org The discovery of novel CRBN ligands based on the glutarimide scaffold highlights the potential for this compound in emerging areas of drug discovery like molecular glue degraders. nih.gov
Predictive Design and Optimization via Advanced Computational Methodologies
Computational chemistry offers powerful tools for the rational design and optimization of molecules with desired properties, reducing the need for extensive and time-consuming experimental work. Future research on this compound should heavily leverage these computational approaches.
Methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop predictive models for the biological activity of its derivatives. nih.govresearchgate.net Molecular docking and molecular dynamics simulations can provide insights into how these molecules interact with biological targets, guiding the design of more potent and selective compounds. researchgate.netresearchgate.net For example, computational studies have been used to identify potential inhibitors of specific enzymes and to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of drug candidates. researchgate.net These predictive models can help in identifying promising new derivatives for synthesis and testing. nih.gov
Table 2: Application of Computational Methods in this compound Research
| Computational Method | Application | Potential Outcome |
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure. nih.govresearchgate.net | Rational design of more potent and selective analogs. |
| Molecular Docking | Simulate the binding of a molecule to a biological target. researchgate.netresearchgate.net | Identification of potential protein targets and optimization of binding affinity. |
| Molecular Dynamics (MD) Simulations | Study the movement and interaction of atoms and molecules over time. researchgate.net | Understanding the dynamic behavior and stability of ligand-protein complexes. |
| Density Functional Theory (DFT) | Calculate the electronic structure of molecules. researchgate.net | Prediction of reactivity, spectroscopic properties, and reaction mechanisms. |
By pursuing these future research directions and tackling the associated challenges, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications across various scientific disciplines.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-butylpiperidine-2,6-dione, and how can purity be validated?
- Methodology : Synthesis often involves cyclization of precursors (e.g., substituted amines or lactams) under controlled conditions. For example, piperidine-2,6-dione derivatives can be synthesized via nucleophilic substitution or condensation reactions, followed by purification using column chromatography or recrystallization .
- Validation : Confirm structural integrity via -NMR and -NMR to identify proton and carbon environments. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while HPLC (e.g., >98% purity criteria) monitors impurities .
- Example Data : For analogous compounds, FT-IR peaks (e.g., 1633 cm for carbonyl groups) and NMR shifts (e.g., δ 2.48 ppm for methylene groups) are critical markers .
Q. What safety protocols are essential when handling this compound in the lab?
- Guidelines :
- Use PPE (nitrile gloves, lab coats, safety goggles) to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of vapors or dust.
- Store in sealed containers at 2–8°C, away from oxidizers and moisture .
- Emergency Measures : For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. In case of exposure, rinse skin with water for 15 minutes and seek medical attention .
Q. How can researchers characterize the physical and chemical properties of this compound?
- Key Analyses :
- Solubility : Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) to guide reaction design.
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure .
- Thermal Properties : Differential scanning calorimetry (DSC) determines melting points and decomposition temperatures .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound derivatives?
- Approach : Use density functional theory (DFT) to predict reaction pathways and transition states. Molecular docking studies (e.g., AutoDock Vina) can screen derivatives for target binding (e.g., enzyme inhibition) .
- Case Study : For similar piperidine-diones, DFT calculations identified optimal reaction conditions (e.g., 80°C, THF solvent) with 85% yield .
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
- Methodology :
- Standardized Assays : Replicate studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and concentrations (IC values).
- Meta-Analysis : Compare datasets across publications to identify variables (e.g., substituent effects, stereochemistry) .
- Controlled Variables : Validate purity (>95%) and exclude solvent interference (e.g., DMSO cytotoxicity controls) .
Q. How can structure-activity relationship (SAR) studies enhance the design of this compound-based inhibitors?
- Framework :
- Core Modifications : Introduce substituents (e.g., halogens, alkyl chains) at the 4-position to modulate lipophilicity and target binding .
- Biological Testing : Evaluate derivatives against specific targets (e.g., phosphodiesterases, kinases) using enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization .
- Example : In purine-dione derivatives, adding a bromine atom at the 4-position increased PDE4 inhibition by 40% compared to the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
